molecular formula C27H27FN2O8 B11038403 Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11038403
M. Wt: 526.5 g/mol
InChI Key: FOTQSWOKGCZCAH-UHFFFAOYSA-N
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Description

Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (let’s call it Compound X ) is a complex heterocyclic compound. Its chemical structure combines elements from various functional groups, making it intriguing for both synthetic chemists and researchers in other fields.

Preparation Methods

Synthetic Routes: The synthetic route to Compound X involves several steps. One key approach starts from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. These precursors react to form the oxazole rings, leading to the final product with an overall yield of 32% .

Industrial Production: While industrial-scale production methods for Compound X are not widely documented, research laboratories typically employ the synthetic routes mentioned above. Optimization for large-scale production would require further investigation.

Chemical Reactions Analysis

Reactivity: Compound X undergoes various chemical reactions due to its diverse functional groups. These reactions include:

    Oxidation: Oxidative transformations can modify the hydroxyl and amino groups.

    Reduction: Reduction reactions may target the carbonyl groups or the aromatic ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine positions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products: The specific products formed depend on the reaction conditions. For example:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction could lead to alcohols or amines.
  • Substitution reactions may result in modified esters or amides.

Scientific Research Applications

Compound X has piqued interest across various scientific domains:

    Medicine: Its structural features suggest potential as a drug candidate. Researchers explore its pharmacological properties, including antiviral, anti-inflammatory, and anticancer effects.

    Chemistry: Compound X serves as a versatile building block for designing novel molecules.

    Biology: Investigations into its interactions with biological targets shed light on its mechanism of action.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

While Compound X is unique due to its specific substituents and fused heterocyclic rings, it shares similarities with other indole derivatives. These include tryptophan, indole-3-acetic acid, and various bioactive compounds containing the indole nucleus .

Properties

Molecular Formula

C27H27FN2O8

Molecular Weight

526.5 g/mol

IUPAC Name

ethyl 5-[3-[2-(4-fluorophenyl)ethylamino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C27H27FN2O8/c1-3-36-27(34)19-13-30-26(33)23(24(19)32)18(16-10-20(35-2)25-21(11-16)37-14-38-25)12-22(31)29-9-8-15-4-6-17(28)7-5-15/h4-7,10-11,13,18H,3,8-9,12,14H2,1-2H3,(H,29,31)(H2,30,32,33)

InChI Key

FOTQSWOKGCZCAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)F)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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